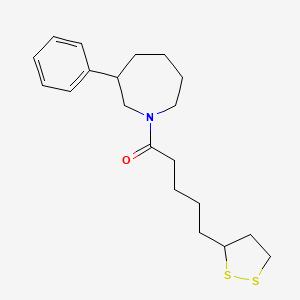![molecular formula C14H14ClN3O2S B6425325 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034576-44-6](/img/structure/B6425325.png)
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as CP-TPPC, is a compound that has been identified as a potential therapeutic agent. CP-TPPC is an aryloxy-substituted pyrrolidine that has a number of interesting features, including its ability to modulate the activity of several essential enzymes and receptors in the body. CP-TPPC has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.
科学研究应用
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in a number of areas. It has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders. In particular, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to modulate the activity of several essential enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the epidermal growth factor receptor (EGFR). In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its ability to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells.
作用机制
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is believed to exert its therapeutic effects through a number of mechanisms. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
Biochemical and Physiological Effects
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of several essential enzymes and receptors in the body, including COX-2, 5-LOX, and EGFR. In addition, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and oxidative stress, as well as its potential to inhibit the growth of cancer cells. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high yield, low cost, and ease of synthesis. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of beneficial effects, including its ability to modulate the activity of several essential enzymes and receptors in the body, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, there are some limitations to using 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments, such as its potential toxicity and the need for additional studies to fully understand its mechanism of action.
未来方向
The potential future directions for 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide include further studies to better understand its mechanism of action, as well as its potential therapeutic applications in a variety of diseases and disorders. In addition, further studies could be conducted to optimize the synthesis method, as well as to identify potential side effects and toxicity. Furthermore, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used in combination with other drugs or therapies, as well as its potential to be used in the development of novel drug delivery systems. Finally, 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could be studied for its potential to be used as a biomarker for various diseases and disorders.
合成方法
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been synthesized using a method known as the “Suzuki-Miyaura cross-coupling reaction”. This method involves the use of palladium-catalyzed coupling of aryl halides and organoboranes. In the case of 3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, the reaction involves the use of 3-chloropyridine-4-yl bromide and thiophen-2-ylboronic acid. The reaction proceeds in the presence of a catalytic amount of palladium acetate and a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and the product is obtained in high yields.
属性
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-8-16-5-3-12(11)20-10-4-6-18(9-10)14(19)17-13-2-1-7-21-13/h1-3,5,7-8,10H,4,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFFSLVIUYDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)
![N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6425260.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)
![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole](/img/structure/B6425295.png)
![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)
![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)
![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)
![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)